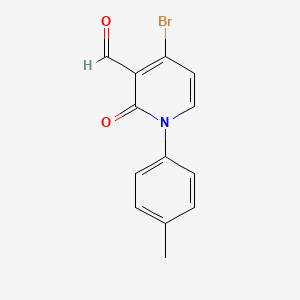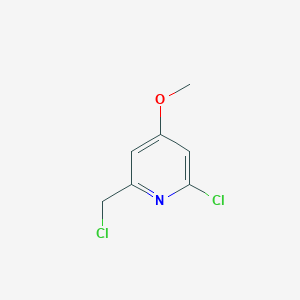
2-Chloro-6-(chloromethyl)-4-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(chloromethyl)-4-methoxypyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of chlorine and methoxy groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(chloromethyl)-4-methoxypyridine typically involves the chlorination of 4-methoxypyridine followed by the introduction of a chloromethyl group. One common method involves the reaction of 4-methoxypyridine with thionyl chloride to introduce the chlorine atom at the 2-position. This is followed by the reaction with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-Chloro-6-(chloromethyl)-4-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used in anhydrous ether solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: The major product is 2-Chloro-6-methyl-4-methoxypyridine.
科学的研究の応用
2-Chloro-6-(chloromethyl)-4-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-6-(chloromethyl)-4-methoxypyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Similar in structure but with a trichloromethyl group instead of a chloromethyl group.
2-Chloro-6-methylpyridine: Lacks the methoxy group and has a methyl group instead of a chloromethyl group.
4-Methoxy-2-chloropyridine: Similar but with the methoxy group at the 4-position and chlorine at the 2-position.
Uniqueness
2-Chloro-6-(chloromethyl)-4-methoxypyridine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC名 |
2-chloro-6-(chloromethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-2-5(4-8)10-7(9)3-6/h2-3H,4H2,1H3 |
InChIキー |
HNWRPOYSLKQJJG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=C1)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


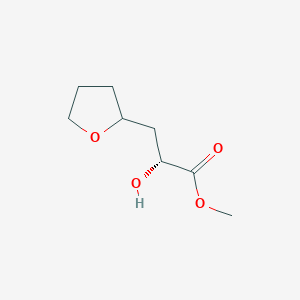

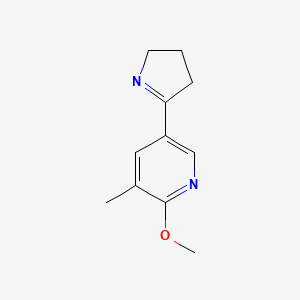
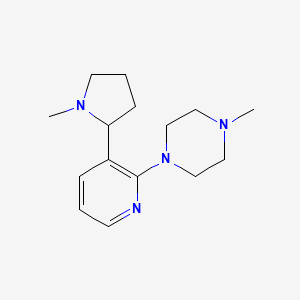
![Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11813244.png)


